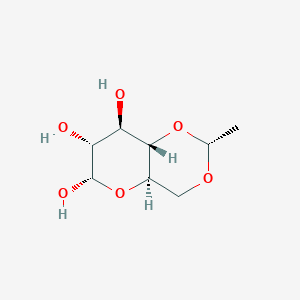

4,6-O-Ethylidene-alpha-D-glucose

Description

The exact mass of the compound 4,6-O-Ethylidene-alpha-D-glucose is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 89726. Its Medical Subject Headings (MeSH) category is Technology and Food and Beverages Category - Food and Beverages - Food - Food Ingredients - Food Additives - Flavoring Agents - Sweetening Agents - Sugars - Monosaccharides - Hexoses - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 4,6-O-Ethylidene-alpha-D-glucose suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4,6-O-Ethylidene-alpha-D-glucose including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-methyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-6,7,8-triol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O6/c1-3-12-2-4-7(13-3)5(9)6(10)8(11)14-4/h3-11H,2H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZPBLPQAMPVTFO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1OCC2C(O1)C(C(C(O2)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30927594 | |

| Record name | 4,6-O-Ethylidenehexopyranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30927594 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13224-99-2 | |

| Record name | NSC89726 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89726 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4,6-O-Ethylidenehexopyranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30927594 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,6-O-ethylidene-α-D-glucose | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.893 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 4,6-O-Ethylidene-α-D-glucose

This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the synthesis and characterization of 4,6-O-ethylidene-α-D-glucose, a crucial protected derivative of glucose used in advanced chemical synthesis.

Part 1: Theoretical Framework and Strategic Considerations

Significance in Synthetic Chemistry

4,6-O-Ethylidene-α-D-glucose is a selectively protected monosaccharide that serves as a valuable building block in carbohydrate chemistry.[1] By masking the primary hydroxyl group at C-6 and the secondary hydroxyl at C-4, it directs further chemical modifications to the hydroxyl groups at the C-1, C-2, and C-3 positions. This targeted reactivity is fundamental in the synthesis of complex oligosaccharides, glycosylated drugs, and various natural products, where precise control of stereochemistry and functional group availability is paramount.[1]

The Chemistry of Acetal Formation

The synthesis hinges on the acid-catalyzed formation of a cyclic acetal. This reaction involves the nucleophilic attack of two hydroxyl groups of glucose (at C-4 and C-6) onto the carbonyl carbon of an aldehyde.

Mechanism Overview:

-

Protonation of the Aldehyde: The acid catalyst protonates the carbonyl oxygen of acetaldehyde, significantly increasing the electrophilicity of the carbonyl carbon.

-

Nucleophilic Attack (Hemiacetal Formation): The C-6 primary hydroxyl group of glucose, being more reactive, attacks the activated carbonyl carbon. Subsequent deprotonation forms a hemiacetal intermediate.[2][3]

-

Activation of the Hemiacetal: The hydroxyl group of the hemiacetal is protonated by the acid catalyst, converting it into a good leaving group (water).[4][5]

-

Carbocation Formation and Ring Closure: The departure of water generates a resonance-stabilized carbocation. The C-4 hydroxyl group then performs an intramolecular nucleophilic attack, closing the six-membered 1,3-dioxane ring.[5]

-

Deprotonation: A final deprotonation step regenerates the acid catalyst and yields the stable 4,6-O-ethylidene acetal.[3]

This reaction's success relies on driving the equilibrium toward the product. This is typically achieved by removing the water formed during the reaction or by using an excess of the acetalating reagent.[3]

Strategic Reagent Selection

-

Glucose Source: Anhydrous D-glucose is the required starting material. The presence of water can inhibit the reaction by competing with the alcohol nucleophiles and shifting the equilibrium back toward the starting materials.[6]

-

Acetalating Agent: While acetaldehyde is the direct reactant, its low boiling point (20-22°C) makes it difficult to handle.[7] Paraldehyde (C₆H₁₂O₃), a cyclic trimer of acetaldehyde, is a more practical and safer alternative.[8] In the presence of an acid catalyst, paraldehyde readily depolymerizes in situ to provide a steady supply of acetaldehyde for the reaction.[8][9][10]

-

Acid Catalyst: Concentrated sulfuric acid is a common and effective catalyst for this transformation.[11] Its role is to facilitate both the depolymerization of paraldehyde and the various protonation steps in the acetal formation mechanism.[9]

Part 2: Experimental Synthesis Protocol

This protocol is based on established literature procedures, providing a reliable method for laboratory-scale synthesis.[11]

Materials and Equipment

-

Chemicals: D-glucose (anhydrous), paraldehyde, concentrated sulfuric acid, ethanol, 1N ethanolic potassium hydroxide, activated charcoal, Celite.

-

Equipment: 500-mL round-bottomed flask, mechanical shaker, rotary evaporator, sintered-glass funnel, freezer (-20°C to -30°C), standard glassware for recrystallization.

Step-by-Step Synthesis Methodology

-

Reaction Setup: In a 500-mL round-bottomed flask, combine D-glucose (81.8 g, 454 mmol) and paraldehyde (68.0 g, 514 mmol).[11]

-

Catalyst Addition: With gentle shaking, add concentrated sulfuric acid (0.5 mL) dropwise over approximately 30 seconds. An initial exothermic reaction may be observed.[11]

-

Reaction Execution: Secure the flask to a mechanical shaker and shake vigorously for 40 minutes. After shaking, allow the mixture to stand at room temperature for 3 days to ensure the reaction proceeds to completion.[11]

-

Workup and Neutralization: After the incubation period, the mixture will be a solid mass. Break up the solid and dissolve it in hot ethanol. Carefully neutralize the sulfuric acid by the gradual addition of 1N ethanolic potassium hydroxide while monitoring the pH to keep it constant.[11]

-

Decolorization and Filtration: Add activated charcoal (5 g) to the yellow solution to adsorb colored impurities. Filter the hot mixture through a sintered-glass funnel containing a 2-cm pad of Celite to remove the charcoal and other solids. Wash the filter cake with a small amount of hot ethanol (50 mL) to recover any residual product.[11]

-

Crystallization and Purification: Place the filtrate in a freezer at -30°C overnight. The product will crystallize as a colorless solid. Collect the crystals by filtration and recrystallize them from a minimal amount of hot ethanol to yield pure 4,6-O-ethylidene-D-glucose.[11] A second crop of crystals can often be obtained by concentrating the mother liquor and repeating the crystallization process.[11]

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of 4,6-O-ethylidene-α-D-glucose.

Part 3: Comprehensive Characterization

To confirm the identity, structure, and purity of the synthesized compound, a combination of spectroscopic and physical characterization techniques is essential.

Physical Properties

A summary of the key physical and chemical properties of the target compound is presented below.

| Property | Value | Source |

| Molecular Formula | C₈H₁₄O₆ | [12][13][14] |

| Molecular Weight | 206.19 g/mol | [12][14] |

| Appearance | White to off-white crystalline powder | [1][14] |

| Melting Point | 168-170 °C | [1][13] |

| Optical Rotation [α]D | -3.5° to -4.5° (c=1 in H₂O) | [1] |

Spectroscopic Analysis

NMR spectroscopy is the most powerful tool for unambiguous structure elucidation. Samples are typically prepared in deuterium oxide (D₂O) or DMSO-d₆. The product exists as a mixture of α and β anomers in solution.[11]

¹H NMR (Proton NMR):

-

Protocol: Dissolve ~10 mg of the sample in ~0.7 mL of D₂O. Acquire the spectrum on a standard NMR spectrometer (e.g., 250 MHz or higher).

-

Interpretation: The key signals confirming the formation of the ethylidene group are a doublet around 1.22 ppm (the methyl group, -CHCH₃ ) and a multiplet corresponding to the acetal proton (-CH CH₃).[11] The anomeric proton (H-1) will appear as two distinct signals for the α and β anomers.[11]

Expected ¹H NMR Chemical Shifts (in D₂O):

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| CHCH₃ | ~1.22 | Doublet (d) | ~5.0 |

| H-2, H-3, H-4, H-5, H-6a | 3.03 - 3.78 | Multiplet (m) | - |

| H-6b | 3.90 - 4.12 | Multiplet (m) | - |

| H-1 (α/β), CH CH₃ | 4.40 - 5.13 | Multiplet (m) | - |

(Data sourced from Organic Syntheses Procedure)[11]

-

Protocol: Prepare a more concentrated sample (~30-50 mg) in D₂O or DMSO-d₆.

-

Interpretation: The presence of 8 distinct carbon signals confirms the molecular formula. Key signals include the methyl carbon of the ethylidene group at the high-field end and the acetal carbon around 100 ppm.

Available Data: Public databases confirm the availability of reference ¹³C NMR spectra for this compound, which can be used for comparison.[15][16]

-

Protocol: The sample can be analyzed using techniques like Electrospray Ionization (ESI) to determine its molecular weight.

-

Interpretation: The analysis should confirm the molecular weight of 206.19 g/mol . The exact mass can be used to verify the elemental composition (C₈H₁₄O₆).[12] Common adducts observed in ESI-MS include [M+Na]⁺ or [M+H]⁺.

Characterization Workflow Diagram

Caption: Analytical workflow for the characterization of the final product.

Part 4: Conclusion

This guide outlines a robust and well-documented procedure for the synthesis of 4,6-O-ethylidene-α-D-glucose, leveraging the stability and handling advantages of paraldehyde as an acetaldehyde precursor. The detailed characterization workflow, incorporating NMR, MS, and physical property measurements, provides a clear framework for verifying the structural integrity and purity of the final product. Mastery of this synthesis provides chemists with a valuable intermediate, essential for the construction of more complex, biologically significant carbohydrate-based molecules.

References

-

Fengler-Veith, M., Schwardt, O., Kautz, U., Krämer, B., & Jäger, V. (n.d.). 4,6-O-ethylidene-(4S,5R,1'R)-4,5,6-trihydroxy-2-hexenoate. Organic Syntheses Procedure. Retrieved from [Link]

-

SpectraBase. (n.d.). 4,6-O-Ethylidene-A-D-glucopyranose. Retrieved from [Link]

-

ChemBK. (2024, April 9). 4,6-O-ethylidene-alpha-D-glucose. Retrieved from [Link]

-

Ashenhurst, J. (2010, May 28). Hydrates, Hemiacetals, and Acetals. Master Organic Chemistry. Retrieved from [Link]

-

Homework.Study.com. (n.d.). beta-D-Glucose, a hemiacetal, can be converted to a mixture of acetals on treatment with CH3OH in.... Retrieved from [Link]

-

FAQ. (n.d.). How to Prepare Paraldehyde: A More Efficient and Environmentally Friendly Method. Retrieved from [Link]

-

Adkins, H., & Nissen, B. H. (n.d.). Acetal. Organic Syntheses Procedure. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, April 3). 7.8: Acetals and Ketals. Retrieved from [Link]

-

National Institutes of Health. (2021, August 2). Synthesis of Methyl 4,6-Di-O-ethyl-α-d-glucopyranoside-Based Azacrown Ethers and Their Effects in Asymmetric Reactions. Retrieved from [Link]

-

Leah4sci. (2017, March 3). Acetal Formation [Video]. YouTube. Retrieved from [Link]

-

Chemistry LibreTexts. (2019, June 5). 14.3: Acetal Formation. Retrieved from [Link]

-

Wikipedia. (n.d.). Paraldehyde. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0003345). Retrieved from [Link]

-

Journal of the American Chemical Society. (n.d.). The Preparation of 4,6-Ethylidene-D-glucopyranose from Sucrose and its Hydrogenation to 4,6-Ethylidene-D-sorbitol. Retrieved from [Link]

-

LookChem. (n.d.). (1'R)-(-)-4,6-O-ethylidene-D-glucose. Retrieved from [Link]

-

ResearchGate. (2025, August 6). ChemInform Abstract: Paraldehyde as an Acetaldehyde Precursor in Asymmetric Michael Reactions Promoted by Site-Isolated Incompatible Catalysts. Retrieved from [Link]

- Google Patents. (n.d.). US5399201A - Process for preparing 1,2-5,6-diacetone-D-glucose.

- Google Patents. (n.d.). US2830998A - Neutralization of acetaldehyde-paraldehyde equilibrium mixtures.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. m.youtube.com [m.youtube.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. US5399201A - Process for preparing 1,2-5,6-diacetone-D-glucose - Google Patents [patents.google.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. Paraldehyde - Wikipedia [en.wikipedia.org]

- 9. Page loading... [wap.guidechem.com]

- 10. researchgate.net [researchgate.net]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. guidechem.com [guidechem.com]

- 13. chembk.com [chembk.com]

- 14. echemi.com [echemi.com]

- 15. spectrabase.com [spectrabase.com]

- 16. 4,6-O-Ethylidene-alpha-D-glucose(13224-99-2) 13C NMR [m.chemicalbook.com]

An In-depth Technical Guide to 4,6-O-Ethylidene-α-D-glucose: Properties, Synthesis, and Applications

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of 4,6-O-ethylidene-α-D-glucose, a pivotal synthetic intermediate and a molecule of significant interest in medicinal chemistry and glycobiology. We delve into its structural features, spectroscopic characterization, and established synthetic protocols, offering insights into the rationale behind experimental choices. Furthermore, this guide explores the compound's notable biological activity as a competitive inhibitor of glucose transporter 1 (GLUT1), discussing its mechanism of action and potential therapeutic implications. This document is intended to serve as a valuable resource for researchers, scientists, and professionals engaged in drug development and carbohydrate chemistry, facilitating a deeper understanding and application of this versatile glucose derivative.

Introduction

4,6-O-Ethylidene-α-D-glucose is a protected derivative of D-glucose where the hydroxyl groups at the C4 and C6 positions are masked by an ethylidene acetal. This structural modification imparts unique physicochemical properties, enhancing its stability and rendering it a valuable building block in the synthesis of more complex glycosides, oligosaccharides, and other carbohydrate-based molecules.[1] Its utility is particularly pronounced in the pharmaceutical industry, where it serves as a key intermediate in the synthesis of various therapeutic agents, including the anticancer drug etoposide.[2][3]

Beyond its role as a synthetic precursor, 4,6-O-ethylidene-α-D-glucose exhibits intrinsic biological activity. It is a known competitive inhibitor of the glucose transporter 1 (GLUT1), a protein crucial for glucose uptake in many cell types and often overexpressed in cancer cells.[4][5] This inhibitory action makes it a subject of interest in the development of novel anticancer therapies and as a tool to probe the function of glucose transporters.

This guide aims to provide a holistic understanding of 4,6-O-ethylidene-α-D-glucose, from its fundamental properties to its practical applications, with a focus on delivering scientifically sound and experimentally validated information.

Physicochemical Properties

The physical and chemical characteristics of 4,6-O-ethylidene-α-D-glucose are fundamental to its handling, reactivity, and application. A summary of these properties is presented below.

Structural and Molecular Data

The chemical structure of 4,6-O-ethylidene-α-D-glucose is depicted in the following diagram. The presence of the ethylidene group creates a 1,3-dioxane ring fused to the glucopyranose ring, resulting in a rigid bicyclic system.

Caption: Simplified workflow for the synthesis of 4,6-O-ethylidene-α-D-glucose.

-

Causality behind Experimental Choices:

-

Acid Catalyst (H₂SO₄): The reaction requires an acid to protonate the paraldehyde, facilitating its depolymerization to the more reactive acetaldehyde, and to catalyze the subsequent steps of acetal formation.

-

Paraldehyde as Acetaldehyde Source: Paraldehyde is a stable, liquid source of acetaldehyde, which is a gas at room temperature, making it easier and safer to handle in the laboratory.

-

pH Adjustment: Neutralization with ethanolic potassium hydroxide is crucial to quench the reaction and prevent acid-catalyzed degradation of the product during workup and purification.

-

Recrystallization from Ethanol: The choice of ethanol for recrystallization is based on the differential solubility of the product and impurities at different temperatures, allowing for effective purification.

-

Spectroscopic Characterization

Spectroscopic techniques are indispensable for the structural elucidation and purity assessment of 4,6-O-ethylidene-α-D-glucose.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and proton framework of the molecule.

-

¹H NMR: The ¹H NMR spectrum of 4,6-O-ethylidene-α-D-glucose in D₂O shows characteristic signals for the anomeric proton, the protons of the pyranose ring, and the ethylidene group. The spectrum is often a mixture of α and β anomers in solution. [6]Key signals include a doublet for the methyl group of the ethylidene moiety and a quartet for the methine proton of the same group. [6]* ¹³C NMR: The ¹³C NMR spectrum provides information on the carbon skeleton. The spectrum will show eight distinct signals corresponding to the eight carbon atoms in the molecule. [7]The chemical shifts of the carbons in the pyranose ring are indicative of the α-D-glucose configuration, while the signals for the ethylidene group confirm its presence.

Infrared (IR) Spectroscopy

The IR spectrum of 4,6-O-ethylidene-α-D-glucose will exhibit a broad absorption band in the region of 3200-3500 cm⁻¹ corresponding to the O-H stretching vibrations of the free hydroxyl groups. The C-H stretching vibrations of the alkyl groups will appear around 2850-3000 cm⁻¹, and the C-O stretching vibrations will be prominent in the fingerprint region (1000-1300 cm⁻¹).

Biological Activity: Inhibition of GLUT1

A significant aspect of the chemistry of 4,6-O-ethylidene-α-D-glucose is its biological activity as a competitive inhibitor of the glucose transporter 1 (GLUT1).

Mechanism of Action

4,6-O-ethylidene-α-D-glucose acts as a competitive inhibitor by binding to the exofacial (outward-facing) binding site of GLUT1. [1][4][8]This binding event prevents the transport of glucose across the cell membrane. The inhibition is reversible, and the potency is characterized by an inhibition constant (Ki) of approximately 12 mM for wild-type 2-deoxy-D-glucose transport. [1][4][8]The ethylidene group at the 4,6-position is crucial for this inhibitory activity, as it likely interacts with specific residues in the transporter's binding pocket, distinguishing it from glucose itself.

Therapeutic Potential and Research Applications

The overexpression of GLUT1 is a hallmark of many types of cancer, as tumor cells have a high demand for glucose to fuel their rapid proliferation (the Warburg effect). This makes GLUT1 an attractive target for anticancer drug development. As a GLUT1 inhibitor, 4,6-O-ethylidene-α-D-glucose and its derivatives are valuable tools for:

-

Probing GLUT1 Structure and Function: Studying the binding of this inhibitor can provide insights into the architecture of the glucose binding site and the mechanism of glucose transport.

-

Lead Compound for Drug Discovery: The core structure of 4,6-O-ethylidene-α-D-glucose can serve as a scaffold for the design and synthesis of more potent and selective GLUT1 inhibitors with improved pharmacokinetic properties.

Conclusion

4,6-O-ethylidene-α-D-glucose is a molecule of considerable importance in both chemical synthesis and biomedical research. Its well-defined physicochemical properties, coupled with a straightforward and scalable synthesis, make it a readily accessible and versatile building block for carbohydrate chemists. Furthermore, its role as a competitive inhibitor of GLUT1 opens avenues for the development of novel therapeutic strategies, particularly in the context of cancer metabolism. This guide has provided a comprehensive overview of this compound, with the aim of equipping researchers and drug development professionals with the necessary knowledge to effectively utilize and explore the potential of 4,6-O-ethylidene-α-D-glucose in their respective fields.

References

-

4,6-O-Ethylidene-α-D-glucose (Standard) | CeMines. (n.d.). CeMines. Retrieved January 13, 2026, from [Link]

-

4,6-O-Ethylidene-α-D-glucose. (n.d.). Chem-Impex. Retrieved January 13, 2026, from [Link]

-

Fengler-Veith, M., Schwardt, O., Kautz, U., Krämer, B., & Jäger, V. (n.d.). 4,6-O-ethylidene-(4S,5R,1'R)-4,5,6-trihydroxy-2-hexenoate. Organic Syntheses Procedure. Retrieved January 13, 2026, from [Link]

-

4,6-O-Ethylidene-A-D-glucopyranose. (n.d.). SpectraBase. Retrieved January 13, 2026, from [Link]

-

1D 1H-NMR spectra of glucose (Glc), and its derivatives: glucosamine (GlcNH2). (n.d.). ResearchGate. Retrieved January 13, 2026, from [Link]

-

Szolnoki, D., et al. (2021). Synthesis of Methyl 4,6-Di-O-ethyl-α-d-glucopyranoside-Based Azacrown Ethers and Their Effects in Asymmetric Reactions. National Institutes of Health. Retrieved January 13, 2026, from [Link]

-

4,6-O-Ethylidene-α-D-glucose (Standard). (n.d.). Milan System. Retrieved January 13, 2026, from [Link]

-

Wieman, H. L., et al. (2016). Mechanism of inhibition of human glucose transporter GLUT1 is conserved between cytochalasin B and phenylalanine amides. PubMed Central. Retrieved January 13, 2026, from [Link]

-

4,6-O-alkylidene derivatives of d-glucose and its methyl pyranosides. An improved acetalation procedure. (n.d.). ScienceDirect. Retrieved January 13, 2026, from [Link]

-

4,6-O-ethylidene-alpha-D-glucose. (n.d.). ChemBK. Retrieved January 13, 2026, from [Link]

Sources

- 1. 4,6-O-Ethylidene-α-D-glucose (Standard) | CeMines [cemines.com]

- 2. 4,6-O-Ethylidene-alpha-D-glucose CAS#: 13224-99-2 [amp.chemicalbook.com]

- 3. 4,6-O-Ethylidene-alpha-D-glucose | 13224-99-2 [chemicalbook.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. echemi.com [echemi.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. 4,6-O-Ethylidene-alpha-D-glucose(13224-99-2) 13C NMR [m.chemicalbook.com]

- 8. medchemexpress.com [medchemexpress.com]

Introduction: Unveiling a Key Carbohydrate Intermediate

An In-Depth Technical Guide to 4,6-O-Ethylidene-α-D-glucose

4,6-O-ethylidene-α-D-glucose (CAS Number: 13224-99-2 ) is a protected monosaccharide derivative of α-D-glucose.[1][2][3] In this molecule, the hydroxyl groups at the C4 and C6 positions of the glucose ring are masked by an ethylidene acetal group. This selective protection is fundamentally important in synthetic organic chemistry, particularly in the field of glycoscience. By preventing these two hydroxyl groups from participating in reactions, the ethylidene group directs chemical modifications to the remaining free hydroxyls at the C2 and C3 positions, and to the anomeric C1 position.

This strategic protection makes 4,6-O-ethylidene-α-D-glucose a versatile building block and a crucial intermediate in the synthesis of a wide array of more complex molecules.[4] Its applications span from fundamental research into carbohydrate interactions to the development of life-saving pharmaceuticals.[2][4] This guide provides an in-depth examination of its properties, synthesis, characterization, and key applications for researchers and professionals in drug development and chemical biology.

Physicochemical and Structural Properties

The identity and purity of 4,6-O-ethylidene-α-D-glucose are defined by its specific physicochemical properties. These characteristics are essential for its handling, reaction setup, and characterization.

Molecular Structure

The structure features a pyranose ring with an ethylidene acetal linking the C4 and C6 oxygen atoms. This creates a rigid bicyclic system that influences the overall conformation and reactivity of the molecule.

Caption: Workflow for the synthesis of 4,6-O-ethylidene-D-glucose.

Detailed Experimental Protocol

This protocol is adapted from a peer-reviewed procedure published in Organic Syntheses, ensuring its reliability and reproducibility. [5] Materials:

-

D-glucose (anhydrous)

-

Paraldehyde

-

Concentrated sulfuric acid (H₂SO₄)

-

Ethanolic potassium hydroxide (KOH)

-

Activated charcoal

-

Celite

-

Ethanol

Procedure:

-

Reaction Setup: In a round-bottomed flask, combine D-glucose and paraldehyde.

-

Catalysis: With vigorous shaking, add concentrated sulfuric acid dropwise. The mixture will warm and become a thick paste.

-

Reaction: Shake the mixture mechanically for approximately 40 minutes, then allow it to stand at room temperature for 3 days. During this time, the paste will solidify.

-

Workup & Neutralization: Break up the solid mass. Dissolve it in hot ethanol while carefully neutralizing the solution with ethanolic KOH to maintain a stable pH.

-

Decolorization and Filtration: Add activated charcoal to the yellow solution, heat, and filter the hot mixture through a pad of Celite to remove the charcoal and other insoluble impurities.

-

Crystallization: Allow the clear filtrate to stand overnight in a freezer at -30°C. Colorless crystals of 4,6-O-ethylidene-D-glucose will precipitate.

-

Isolation and Purification: Collect the crystals by filtration. A second crop of crystals can often be obtained by concentrating the mother liquor and repeating the crystallization process. The combined product can be recrystallized from ethanol to achieve high purity.

Spectroscopic Characterization

Confirmation of the product's structure and purity is typically achieved through standard spectroscopic methods.

-

Nuclear Magnetic Resonance (NMR): Both ¹H and ¹³C NMR spectroscopy are essential. [6][7]Key signals in the ¹H NMR spectrum include a characteristic doublet for the anomeric proton (H1) and signals for the methyl and methine protons of the ethylidene group. The ¹³C NMR spectrum will show distinct peaks for the eight carbon atoms, confirming the presence of the acetal carbon. [7]* Infrared (IR) Spectroscopy: The IR spectrum is used to verify the presence of key functional groups. A broad absorption band in the region of 3200-3500 cm⁻¹ indicates the presence of the free hydroxyl groups (O-H stretching), while the absence of a strong carbonyl peak confirms the starting material has been consumed. [1]

Core Applications in Drug Development and Research

The utility of 4,6-O-ethylidene-α-D-glucose stems from its dual nature as both a bioactive molecule and a synthetic precursor.

Competitive Inhibitor of Glucose Transporter 1 (GLUT1)

4,6-O-ethylidene-α-D-glucose is a known competitive inhibitor of the GLUT1 transporter, which is responsible for glucose uptake in many cell types. [1][8]It binds to the exofacial (external) site of the transporter with a moderate inhibitory constant (Ki) of approximately 12 mM. [9][8]This property makes it a valuable tool for:

-

Studying Glucose Transport: Researchers use it to probe the structure and function of GLUT1 and to investigate the mechanisms of glucose transport across cell membranes. [9][8]* Cancer Metabolism Research: As many cancer cells overexpress GLUT1 to fuel their high metabolic rate, inhibitors like this compound can be used in preclinical models to study the effects of blocking glucose uptake in tumors.

Keystone Intermediate in Pharmaceutical Synthesis

The most prominent application of this compound is as a critical intermediate in the synthesis of complex, high-value pharmaceuticals.

-

Synthesis of Etoposide: It is a key starting material for producing α-Etoposide, a widely used anticancer drug. [2]Etoposide is a topoisomerase II inhibitor that causes DNA strand breaks in cancer cells, leading to apoptosis. The synthesis leverages the protected glucose derivative to build the complex glycosidic portion of the final drug molecule.

-

Development of Glycosylated Drugs: The ethylidene group can be removed under specific conditions to reveal the 4- and 6-hydroxyl groups for further glycosylation. This makes it a foundational block for creating novel glycosylated drugs, where the sugar moiety can improve pharmacological properties such as bioavailability, solubility, and therapeutic efficacy. [4]

Building Block in Advanced Glycoscience

Beyond a single drug, 4,6-O-ethylidene-α-D-glucose serves as a precursor in broader glycoscience research.

-

Oligosaccharide and Polysaccharide Synthesis: It is used in the multi-step synthesis of complex oligosaccharides and polysaccharides. [4]These complex carbohydrates are being investigated for advanced applications in:

Safety, Handling, and Storage

According to available safety data, 4,6-O-ethylidene-α-D-glucose is not classified as a hazardous substance under GHS. [1][10]However, standard laboratory precautions should always be followed.

-

Handling: Wear appropriate personal protective equipment (PPE), including gloves and safety glasses. Avoid generating dust and ensure adequate ventilation. [11]* Storage: Store in a tightly closed container in a dry, cool, and well-ventilated area at ambient or refrigerated temperatures (2-8°C is sometimes recommended). [1][9]* Stability: The compound is chemically stable under normal storage conditions. No hazardous decomposition products are known. [10]

Conclusion

4,6-O-ethylidene-α-D-glucose is far more than a simple glucose derivative. Its strategic design as a selectively protected monosaccharide provides chemists and drug developers with a powerful tool for precise molecular construction. From its foundational role in the synthesis of the anticancer agent Etoposide to its use as a probe for understanding fundamental glucose transport, this compound demonstrates the critical importance of carbohydrate chemistry in advancing modern medicine and biological science. Its well-defined synthesis and stable properties ensure its continued relevance as a cornerstone intermediate in both academic and industrial research settings.

References

-

Guidechem. 4,6-O-Ethylidene-alpha-D-glucose 13224-99-2 wiki.

-

ChemicalBook. 4,6-O-Ethylidene-alpha-D-glucose CAS#: 13224-99-2.

-

Santa Cruz Biotechnology. 4,6-O-Ethylidene-α-D-glucose, CAS 13224-99-2.

-

Alfa Chemistry. CAS 13224-99-2 4,6-O-Ethylidene-alpha-D-glucose.

-

Chem-Impex. 4,6-O-Ethylidene-α-D-glucose.

-

ChemBK. 4,6-O-ethylidene-alpha-D-glucose.

-

SpectraBase. 4,6-O-Ethylidene-A-D-glucopyranose.

-

ChemicalBook. 4,6-O-Ethylidene-alpha-D-glucose(13224-99-2) 13C NMR.

-

ChemicalBook. 4,6-O-Ethylidene-alpha-D-glucose | 13224-99-2.

-

Organic Syntheses. 4,6-O-ethylidene-(4S,5R,1'R)-4,5,6-trihydroxy-2-hexenoate.

-

National Institutes of Health (NIH). Synthesis of Methyl 4,6-Di-O-ethyl-α-d-glucopyranoside-Based Azacrown Ethers and Their Effects in Asymmetric Reactions.

-

Cayman Chemical. Safety Data Sheet - D-(+)-Glucose.

-

MedchemExpress. 4,6-O-Ethylidene-α-D-glucose.

-

Thermo Fisher Scientific. SAFETY DATA SHEET - D-(+)-Glucose monohydrate.

-

Sigma-Aldrich. SAFETY DATA SHEET - α-D-Glucose.

Sources

- 1. guidechem.com [guidechem.com]

- 2. 4,6-O-Ethylidene-alpha-D-glucose CAS#: 13224-99-2 [amp.chemicalbook.com]

- 3. scbt.com [scbt.com]

- 4. chemimpex.com [chemimpex.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. spectrabase.com [spectrabase.com]

- 7. 4,6-O-Ethylidene-alpha-D-glucose(13224-99-2) 13C NMR spectrum [chemicalbook.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. chembk.com [chembk.com]

- 10. mmbio.byu.edu [mmbio.byu.edu]

- 11. assets.thermofisher.com [assets.thermofisher.com]

A Technical Guide to the Formation of 4,6-O-ethylidene-α-D-glucose: Mechanism, Protocol, and In-Depth Insights

Abstract

The selective protection of hydroxyl groups is a cornerstone of carbohydrate chemistry, enabling the synthesis of complex glycosides, oligosaccharides, and carbohydrate-based therapeutics. Among the various protecting groups, cyclic acetals are particularly valuable for their ability to mask 1,2- or 1,3-diols. This guide provides a comprehensive examination of the formation of 4,6-O-ethylidene-α-D-glucose, a crucial intermediate where the primary C-6 and secondary C-4 hydroxyls of glucose are selectively protected. We will delve into the underlying acid-catalyzed reaction mechanism, present a field-proven experimental protocol with causal explanations for each step, and offer insights grounded in established chemical principles to ensure both scientific integrity and practical applicability.

Introduction: The Strategic Imperative of Selective Protection

D-glucose, a ubiquitous monosaccharide, presents a significant synthetic challenge due to its multiple hydroxyl groups of similar reactivity. To achieve regioselective modification at specific positions (C-1, C-2, or C-3), it is often necessary to first "protect" the other hydroxyls. The formation of a 4,6-O-ethylidene acetal is a classic and efficient strategy that masks the C-4 and C-6 positions, leaving the C-1, C-2, and C-3 hydroxyls available for further reactions. This derivative is an important building block in the synthesis of various biologically active molecules, including antineoplastic agents like etoposide.[1][2]

The reaction leverages the inherent structural features of the glucose pyranose ring to drive the formation of a thermodynamically stable six-membered 1,3-dioxane ring system. Understanding the mechanism is key to optimizing reaction conditions and maximizing yield.

The Core Mechanism: An Acid-Catalyzed Cascade

The formation of 4,6-O-ethylidene-α-D-glucose is a classic example of acid-catalyzed acetal formation.[3][4] The reaction proceeds through a reversible, multi-step pathway involving the reaction of D-glucose with an acetaldehyde equivalent, typically paraldehyde, in the presence of a strong acid catalyst like sulfuric acid.

The overall mechanism can be dissected into the following key stages:

-

Catalyst-Initiated Acetaldehyde Generation: Paraldehyde, a cyclic trimer of acetaldehyde, is used as a stable and convenient source. In the presence of a strong acid (H⁺), it depolymerizes to generate the reactive acetaldehyde monomer in situ.

-

Protonation of the Carbonyl: The acid catalyst protonates the carbonyl oxygen of acetaldehyde. This step significantly increases the electrophilicity of the carbonyl carbon, priming it for nucleophilic attack.

-

Hemiacetal Formation: A hydroxyl group from the glucose molecule, acting as a nucleophile, attacks the activated carbonyl carbon. The primary C-6 hydroxyl is the most sterically accessible and typically initiates this attack, leading to the formation of a hemiacetal intermediate.

-

Activation of the Hemiacetal: The hydroxyl group of the hemiacetal is protonated by the acid catalyst, converting it into a good leaving group (H₂O).

-

Formation of the Oxocarbenium Ion: The protonated hemiacetal eliminates a molecule of water, generating a resonance-stabilized oxocarbenium ion. This is often the rate-determining step of the process.

-

Intramolecular Cyclization: The C-4 hydroxyl group of the glucose backbone, now positioned favorably, acts as an intramolecular nucleophile. It attacks the oxocarbenium ion, leading to the closure of the six-membered 1,3-dioxane ring. This intramolecular step is kinetically favored.[5]

-

Deprotonation and Product Formation: A weak base (like H₂O or the conjugate base of the acid catalyst) removes the proton from the newly formed ether linkage, regenerating the acid catalyst and yielding the final neutral product, 4,6-O-ethylidene-α-D-glucose.

Diagram of the Reaction Mechanism

Caption: Figure 1: Acid-Catalyzed Formation of 4,6-O-ethylidene Acetal

Regioselectivity: Why the 4,6-Position?

The high regioselectivity for the C-4 and C-6 hydroxyls is a consequence of thermodynamic stability. The reaction results in the formation of a stable, six-membered 1,3-dioxane ring fused to the glucose pyranose ring. This arrangement is sterically and conformationally more favorable than other potential cyclic acetals, such as a seven-membered ring that would form by involving the C-3 and C-4 hydroxyls. The primary C-6 hydroxyl's higher reactivity and accessibility also contribute to kinetically favoring this pathway.[6]

A Validated Experimental Protocol

This protocol is adapted from a well-established procedure published in Organic Syntheses, ensuring its reliability and reproducibility.[7] The description emphasizes the rationale behind each manipulation, creating a self-validating system where the purpose of each step is clear.

Quantitative Data Summary

| Parameter | Value | Rationale / Notes |

| D-Glucose | 81.8 g (454 mmol) | Starting material. |

| Paraldehyde | 68.0 g (514 mmol) | Acetaldehyde source, used in slight excess. |

| Conc. H₂SO₄ | 0.5 mL | Acid catalyst to initiate and sustain the reaction. |

| Reaction Time | 3 days | Allows the reversible reaction to reach equilibrium. |

| Final pH | 6.5 - 7.0 | Critical to prevent product hydrolysis during workup. |

| Combined Yield | ~66% | Typical yield for this procedure.[7] |

| Melting Point | 173-174 °C | Key indicator of product purity.[7] |

Step-by-Step Methodology

-

Reaction Setup:

-

Action: In a 500-mL round-bottomed flask, combine D-glucose (81.8 g, 454 mmol) and paraldehyde (68.0 g, 514 mmol).[7]

-

Causality: The reactants are mixed before adding the catalyst to ensure homogeneity. Paraldehyde serves as a less volatile and more manageable source of acetaldehyde.

-

-

Catalysis and Reaction:

-

Action: With vigorous shaking, add concentrated sulfuric acid (0.5 mL) dropwise over 30 seconds. Continue to shake mechanically for 40 minutes, then allow the mixture to stand at room temperature for 3 days.[7]

-

Causality: The dropwise addition of the strong acid catalyst prevents localized overheating and potential degradation of the sugar. The extended reaction time is necessary for the system to reach equilibrium, maximizing the formation of the thermodynamically favored 4,6-O-ethylidene product.

-

-

Quenching and Neutralization:

-

Action: To the resulting adhesive, colorless mass, add 300 mL of ethanol. Carefully adjust the pH to 6.5-7 by adding a 1 N solution of potassium hydroxide in ethanol.[7]

-

Causality: Ethanol is added as a solvent to dissolve the product and facilitate the workup. The neutralization step is critical; it quenches the sulfuric acid catalyst, immediately stopping both the forward reaction and the reverse (hydrolysis) reaction. Maintaining a neutral pH is essential to prevent the acetal from being cleaved during subsequent heating and filtration steps.

-

-

Purification and Decolorization:

-

Action: Gently heat the mixture to dissolve any remaining solids. Add activated charcoal (5 g) and filter the hot solution through a pad of Celite. Wash the filter cake with hot ethanol (50 mL).[7]

-

Causality: Charcoal is a decolorizing agent that adsorbs high-molecular-weight, colored impurities. Filtering through Celite, a diatomaceous earth, prevents fine charcoal particles from passing into the filtrate.

-

-

Isolation and Recrystallization:

-

Action: Allow the filtrate to stand overnight in a freezer at -30°C. Collect the resulting colorless solid. Recrystallize the solid from ethanol to yield pure (1'R)-(-)-4,6-O-ethylidene-D-glucose.[7]

-

Causality: The product has lower solubility in cold ethanol than the remaining impurities. Cooling induces crystallization, allowing for isolation by filtration. A second recrystallization step further purifies the product, yielding sharp melting point crystals characteristic of a pure compound.

-

Experimental Workflow Diagram

Caption: Figure 2: Step-by-Step Experimental Workflow

Conclusion: A Foundational Technique for Glycoscience

The formation of 4,6-O-ethylidene-α-D-glucose is more than a standard textbook reaction; it is a foundational technique that unlocks advanced carbohydrate synthesis. Its success hinges on the principles of acid catalysis, the thermodynamic preference for a stable six-membered cyclic acetal, and meticulous control over experimental conditions, particularly pH during workup. By understanding the causality behind each step—from the in situ generation of the aldehyde to the critical neutralization that preserves the product—researchers can reliably produce this versatile intermediate. This guide provides the mechanistic understanding and practical protocol necessary for drug development professionals and scientists to confidently employ this method in their synthetic endeavors, paving the way for new discoveries in glycoscience and medicinal chemistry.

References

-

Fengler-Veith, M., Schwardt, O., Kautz, U., Krämer, B., & Jäger, V. (n.d.). A. (1'R)-(−)-4,6-O-Ethylidene-D-glucose. Organic Syntheses, Coll. Vol. 10, p.409 (2004); Vol. 78, p.124 (2002). [Link]

-

Master Organic Chemistry. (2010). Hydrates, Hemiacetals, and Acetals. [Link]

-

Chemistry LibreTexts. (2019). 14.3: Acetal Formation. [Link]

-

Chemistry LibreTexts. (2015). Cyclic Forms of Monosaccharides. [Link]

-

ChemTube3D. (n.d.). Cyclic acetal formation. [Link]

Sources

- 1. 4,6-O-Ethylidene-alpha-D-glucose | 13224-99-2 [chemicalbook.com]

- 2. 4,6-O-Ethylidene-alpha-D-glucose CAS#: 13224-99-2 [amp.chemicalbook.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. chemtube3d.com [chemtube3d.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Organic Syntheses Procedure [orgsyn.org]

An In-depth Technical Guide to the Acid-Catalyzed Reaction of D-Glucose with Acetaldehyde

Abstract

The acid-catalyzed reaction of D-glucose with acetaldehyde represents a cornerstone of carbohydrate chemistry, primarily utilized for the regioselective protection of hydroxyl groups. This guide provides a comprehensive technical overview of this reaction, focusing on the synthesis of 4,6-O-ethylidene-D-glucose. We will delve into the underlying reaction mechanism, provide a detailed, field-proven experimental protocol, discuss critical process parameters, and outline methods for the characterization of the resulting products. This document is intended for researchers, chemists, and drug development professionals who require a deep, practical understanding of this valuable synthetic transformation.

Introduction: The Strategic Imperative of Protecting Groups in Carbohydrate Chemistry

Carbohydrates are characterized by a high density of hydroxyl (-OH) functional groups of similar reactivity. This structural feature presents a significant challenge in synthetic chemistry, as it complicates efforts to achieve regioselective modifications at a single, specific hydroxyl group. To overcome this, chemists employ "protecting groups" to temporarily block certain hydroxyls, thereby directing reactivity to the desired position.

Acetal formation is a classic and highly effective strategy for protecting 1,2- or 1,3-diols. The reaction of an aldehyde or ketone with a polyol under acidic conditions forms a cyclic acetal, effectively masking two hydroxyl groups in a single step. The reaction of D-glucose with acetaldehyde is a prime example, leading to the preferential formation of a six-membered cyclic acetal across the C4 and C6 hydroxyls. The resulting product, 4,6-O-ethylidene-D-glucose, is a crucial intermediate in the synthesis of various biologically active molecules and complex carbohydrates, finding applications in the development of glycosylated drugs to enhance bioavailability and in the creation of novel drug delivery systems.[1]

Mechanistic Insights: The Path to Regioselective Acetalization

The formation of 4,6-O-ethylidene-D-glucose is a thermodynamically controlled process that favors the most stable product. The reaction proceeds through a series of equilibrium steps, initiated by the acid-catalyzed activation of acetaldehyde.

Step-by-Step Mechanism

The reaction is catalyzed by a strong acid, such as sulfuric acid (H₂SO₄), which protonates the carbonyl oxygen of acetaldehyde. This protonation significantly increases the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack by one of the hydroxyl groups of glucose.

The key steps are as follows:

-

Protonation of Acetaldehyde: The acid catalyst protonates the carbonyl oxygen of acetaldehyde, forming a highly reactive oxonium ion.

-

Nucleophilic Attack and Hemiacetal Formation: A hydroxyl group from glucose (initially, often the most reactive primary C6-OH) attacks the activated carbonyl carbon. This results in the formation of a hemiacetal intermediate.

-

Protonation and Water Elimination: The hydroxyl group of the hemiacetal is protonated by the acid catalyst, forming a good leaving group (water). Elimination of water generates a new, stabilized carbocation.

-

Intramolecular Cyclization: The C4-hydroxyl group then acts as an intramolecular nucleophile, attacking the carbocation to form a six-membered ring.

-

Deprotonation: A final deprotonation step regenerates the acid catalyst and yields the neutral 4,6-O-ethylidene-D-glucose product.

This process is reversible, and the stability of the final cyclic acetal drives the reaction forward.[2][3] The formation of a six-membered ring (a 1,3-dioxane) involving the C4 and C6 hydroxyls is thermodynamically more favorable than the formation of five-membered rings (1,3-dioxolanes) at other positions, explaining the high regioselectivity of this reaction.[4][5][6][7]

Visualization of the Reaction Mechanism

The following diagram illustrates the acid-catalyzed formation of 4,6-O-ethylidene-D-glucose.

Caption: Acid-catalyzed mechanism for the formation of 4,6-O-ethylidene-D-glucose.

Experimental Protocol: Synthesis of 4,6-O-Ethylidene-D-glucose

This protocol is a robust, field-tested method for the gram-scale synthesis of 4,6-O-ethylidene-D-glucose, adapted from established literature procedures.[8]

Materials and Reagents

| Reagent | Formula | M.W. | Quantity | Purity | Notes |

| D-Glucose (anhydrous) | C₆H₁₂O₆ | 180.16 | 81.8 g (454 mmol) | ≥99% | Must be anhydrous. |

| Paraldehyde | (CH₃CHO)₃ | 132.16 | 68.0 g (514 mmol) | ≥98% | Safer, stable source of acetaldehyde.[9] |

| Sulfuric Acid, conc. | H₂SO₄ | 98.08 | 0.5 mL | 95-98% | Catalyst. Handle with extreme care. |

| Ethanol | C₂H₅OH | 46.07 | ~450 mL | 95% or absolute | For dissolution and recrystallization. |

| Potassium Hydroxide | KOH | 56.11 | As needed | - | For neutralization (1N in ethanol). |

| Activated Charcoal | C | 12.01 | 5 g | Decolorizing grade | For removal of colored impurities. |

| Celite® | - | - | As needed | - | Filter aid. |

Experimental Workflow

Caption: Step-by-step workflow for the synthesis of 4,6-O-ethylidene-D-glucose.

Step-by-Step Procedure

-

Reaction Setup: In a 500-mL round-bottomed flask, combine D-glucose (81.8 g, 454 mmol) and paraldehyde (68.0 g, 514 mmol).

-

Catalyst Addition: With gentle shaking, add concentrated sulfuric acid (0.5 mL) dropwise over 30 seconds. The flask should be open to the atmosphere.

-

Reaction: The mixture will become warm. Mechanically shake the flask for 40 minutes. The mixture will become a thick, adhesive mass. Allow the flask to stand at room temperature for 3 days.

-

Work-up - Dissolution: Add ethanol (300 mL) to the solid mass.

-

Neutralization: While stirring, carefully add a 1 N solution of potassium hydroxide in ethanol to adjust the pH to 6.5-7.0. The solid potassium sulfate will precipitate. The mixture may require gentle heating to fully dissolve the organic material.

-

Decolorization and Filtration: Add activated charcoal (5 g) to the yellowish solution. Heat the mixture gently and filter it while hot through a sintered-glass funnel containing a 2-cm pad of Celite. Wash the filter cake with hot ethanol (50 mL).

-

Crystallization: Place the combined filtrate in a freezer at -30°C overnight. A colorless solid will precipitate.

-

Isolation and Recrystallization: Collect the solid material by filtration. Recrystallize the crude product from a minimal amount of hot ethanol (approx. 90 mL) by cooling to -30°C to yield pure 4,6-O-ethylidene-D-glucose. A second crop can be obtained by concentrating the mother liquor.[8]

Expected Yield: A combined yield of approximately 66% (around 61.9 g) can be expected.[8]

Product Characterization

Confirming the identity and purity of the synthesized 4,6-O-ethylidene-D-glucose is critical. Standard analytical techniques include NMR spectroscopy and melting point determination.

| Property | Expected Value |

| Appearance | Colorless solid |

| Melting Point | 173-174°C[8] |

| Molecular Formula | C₈H₁₄O₆ |

| Molecular Weight | 206.19 g/mol |

NMR Spectroscopy

NMR spectroscopy is the most powerful tool for structural confirmation. The spectra will confirm the presence of the ethylidene group and the specific protection at the 4- and 6-positions.

| ¹³C NMR Chemical Shifts (δ, ppm) | Assignment |

| ~99.0 | C-1 (anomeric) |

| ~98.5 | CH of ethylidene acetal |

| ~78.0 | C-4 |

| ~72.0-74.0 | C-2, C-3, C-5 |

| ~68.0 | C-6 |

| ~21.0 | CH₃ of ethylidene acetal |

Note: Exact chemical shifts may vary slightly depending on the solvent and instrument. Data is representative and compiled from typical values found in spectral databases.[10][11]

Critical Process Parameters and Field Insights

-

Choice of Acetaldehyde Source: While acetaldehyde itself can be used, its low boiling point (20°C) and volatility make it difficult to handle. Paraldehyde, a cyclic trimer of acetaldehyde, is a stable liquid at room temperature and serves as an effective in situ source of acetaldehyde under acidic conditions, depolymerizing back to the monomer.[9] This is a critical choice for safety and reaction control.

-

Acid Catalyst: Sulfuric acid is a common and effective catalyst. Other Brønsted acids like p-toluenesulfonic acid (PTSA) or Lewis acids such as zinc chloride (ZnCl₂) can also be employed. The choice of catalyst can influence reaction times and yields.[12]

-

Anhydrous Conditions: While the reaction generates water, it is crucial to start with anhydrous D-glucose. Excess water at the beginning can shift the equilibrium back towards the reactants, reducing the yield.

-

Neutralization and Purification: The neutralization step is critical. Incomplete neutralization can lead to acid-catalyzed hydrolysis of the product during work-up and storage. The use of activated charcoal is highly recommended to remove colored polymeric byproducts, which are common in reactions involving carbohydrates and strong acids.

Applications in Research and Drug Development

The strategic protection of the 4- and 6-positions of D-glucose opens up the C-1, C-2, and C-3 hydroxyls for further, selective chemical modifications. This makes 4,6-O-ethylidene-D-glucose a valuable building block in several areas:

-

Oligosaccharide Synthesis: It serves as a precursor for creating complex oligosaccharides and polysaccharides, which are important for developing drug delivery systems and vaccines.[1]

-

Glycosylated Drugs: It is used as an intermediate in the synthesis of glycosylated drugs. The addition of a sugar moiety can improve a drug's solubility, bioavailability, and therapeutic efficacy.[1]

-

Bioactive Compound Synthesis: The protected glucose derivative is a key starting material for the synthesis of various natural products and other bioactive molecules. It has also been studied as an inhibitor of the glucose transporter 1 (GLUT1).[13][14]

Conclusion

The acid-catalyzed reaction of D-glucose with acetaldehyde is a powerful and reliable method for the regioselective synthesis of 4,6-O-ethylidene-D-glucose. A thorough understanding of the reaction mechanism, careful execution of the experimental protocol, and attention to critical process parameters are essential for achieving high yields of the pure product. This protected glucose derivative continues to be an indispensable tool for chemists and researchers, enabling the synthesis of complex molecules that are vital for advancing medicine and materials science.

References

-

Fengler-Veith, M., Schwardt, O., Kautz, U., Krämer, B., & Jäger, V. (n.d.). 4,6-O-ETHYLIDENE-(4S,5R,1'R)-4,5,6-TRIHYDROXY-2-HEXENOATE. Organic Syntheses Procedure. Retrieved from [Link]

-

Homework.Study.com. (n.d.). beta-D-Glucose, a hemiacetal, can be converted to a mixture of acetals on treatment with CH3OH in.... Retrieved from [Link]

-

Gajula, B., et al. (2016). Studies of Catalyst-Controlled Regioselective Acetalization and Its Application to Single-Pot Synthesis of Differentially Protected Saccharides. PubMed Central. Retrieved from [Link]

-

SpectraBase. (n.d.). 4,6-O-Ethylidene-A-D-glucopyranose. Retrieved from [Link]

-

ResearchGate. (n.d.). Studies of Catalyst-Controlled Regioselective Acetalization and Its Application to Single-Pot Synthesis of Differentially Protected Saccharides | Request PDF. Retrieved from [Link]

-

LookChem. (n.d.). (1'R)-(-)-4,6-O-ethylidene-D-glucose. Retrieved from [Link]

-

Gajula, B., et al. (2016). Studies of Catalyst-Controlled Regioselective Acetalization and Its Application to Single-Pot Synthesis of Differentially Protected Saccharides. ChemRxiv. Retrieved from [Link]

-

Master Organic Chemistry. (2018). Key Reactions Of Sugars: Glycosylation and Protection. Retrieved from [Link]

-

Gajula, B., et al. (2017). Studies of Catalyst-Controlled Regioselective Acetalization and Its Application to Single-Pot Synthesis of Differentially Protected Saccharides. ChemRxiv. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Acetal Hydrolysis Mechanism. Retrieved from [Link]

-

Master Organic Chemistry. (2010). Hydrates, Hemiacetals, and Acetals. Retrieved from [Link]

-

Crash Course. (2021). Aldehyde and Ketone Reactions - Hydrates, Acetals, & Imines: Crash Course Organic Chemistry #29. Retrieved from [Link]

-

Springer Nature Experiments. (n.d.). Regioselective one-pot protection of glucose. Retrieved from [Link]

-

ACS Publications. (n.d.). The Preparation of 4,6-Ethylidene-D-glucopyranose from Sucrose and its Hydrogenation to 4,6-Ethylidene-D-sorbitol. Retrieved from [Link]

-

ACS Omega. (2018). A Simple and Versatile Method for the Formation of Acetals/Ketals Using Trace Conventional Acids. Retrieved from [Link]

-

Wikipedia. (n.d.). Paraldehyde. Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Acetal Hydrolysis Mechanism - Chemistry Steps [chemistrysteps.com]

- 3. m.youtube.com [m.youtube.com]

- 4. Studies of Catalyst-Controlled Regioselective Acetalization and Its Application to Single-Pot Synthesis of Differentially Protected Saccharides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. chemrxiv.org [chemrxiv.org]

- 7. chemrxiv.org [chemrxiv.org]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. Paraldehyde - Wikipedia [en.wikipedia.org]

- 10. spectrabase.com [spectrabase.com]

- 11. 4,6-O-Ethylidene-alpha-D-glucose(13224-99-2) 13C NMR spectrum [chemicalbook.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. medchemexpress.com [medchemexpress.com]

- 14. echemi.com [echemi.com]

stability and solubility of 4,6-O-ethylidene-alpha-D-glucose

An In-depth Technical Guide to the Stability and Solubility of 4,6-O-Ethylidene-α-D-glucose

Abstract

4,6-O-ethylidene-α-D-glucose is a versatile carbohydrate derivative with significant applications in the pharmaceutical and biotechnology sectors.[1] Its utility as a synthetic intermediate, particularly in the development of glycosylated drugs and complex oligosaccharides, is largely dictated by its physicochemical properties.[1][2] This guide provides a comprehensive technical overview of the stability and solubility of 4,6-O-ethylidene-α-D-glucose. We will delve into the chemical principles governing these properties, present available data, and provide detailed, field-proven protocols for their empirical determination. This document is intended for researchers, scientists, and drug development professionals who utilize this compound and require a deep understanding of its behavior in various experimental and formulation contexts.

Introduction to 4,6-O-Ethylidene-α-D-glucose

4,6-O-ethylidene-α-D-glucose is a monosaccharide derivative in which the 4- and 6-position hydroxyl groups of α-D-glucose are protected by an ethylidene cyclic acetal. This structural modification imparts unique characteristics compared to its parent molecule, D-glucose. The presence of the ethylidene group enhances its stability under certain conditions and modifies its solubility profile, making it a valuable building block in organic synthesis.[1]

In pharmaceutical development, it serves as a crucial intermediate for synthesizing complex molecules, such as the cytotoxic agent α-Etoposide, an inhibitor of topoisomerase.[2] The acetal linkage acts as a protecting group, allowing for selective chemical modifications at other positions of the glucose ring. Understanding the precise conditions under which this protecting group is stable or can be cleaved is paramount for successful multi-step syntheses. Furthermore, its solubility in various solvent systems is critical for reaction design, purification, and formulation.

Core Physicochemical Properties

A summary of the fundamental physicochemical properties of 4,6-O-ethylidene-α-D-glucose is provided below. These data are essential for handling, storage, and experimental design.

| Property | Value | Reference(s) |

| CAS Number | 13224-99-2 | [1][2][3][4] |

| Molecular Formula | C₈H₁₄O₆ | [1][3][4][5] |

| Molecular Weight | 206.19 g/mol | [1][3][4][5] |

| Appearance | White to off-white crystalline powder | [1][6][7] |

| Melting Point | 168-170 °C | [1][2][7] |

| Optical Rotation | [α]²⁰/D = -3.5° to -4.5° (c=1 in H₂O) | [1] |

| Storage Conditions | Room Temperature or 2-8°C | [1][7] |

Solubility Profile

The solubility of a compound is a critical parameter for its use in synthesis and formulation. The solubility of 4,6-O-ethylidene-α-D-glucose is governed by the balance between the hydrophilic, unprotected hydroxyl groups (at C1, C2, and C3) and the more lipophilic ethylidene acetal moiety.

Qualitative and Quantitative Solubility

4,6-O-ethylidene-α-D-glucose is reported to be soluble in water and ethanol.[2][6][7] The solubility in water is described as yielding an "almost transparency" solution, indicating good aqueous solubility.[4][6][7] The ethylidene group, while increasing lipophilicity compared to native glucose, does not override the hydrophilic character of the remaining free hydroxyls. This amphiphilic nature is further suggested by its ability to penetrate human red cells via simple diffusion, which is supported by a relatively high ether/water partition coefficient.[7][8][9]

| Solvent | Solubility | Reference(s) |

| Water | Soluble (almost transparent solution) | [4][6][7] |

| Ethanol | Soluble | [2][6][7] |

| Dimethyl Sulfoxide (DMSO) | Expected to be soluble | - |

| Methanol | Expected to be soluble | - |

Note: Solubility in DMSO and Methanol is inferred based on the compound's structure and its known solubility in other polar protic solvents. Empirical verification is required.

Protocol for Quantitative Solubility Determination

To obtain precise solubility data, a standardized equilibrium solubility assay is recommended. This protocol ensures that the measurement reflects the true thermodynamic solubility of the compound.

Objective: To determine the equilibrium solubility of 4,6-O-ethylidene-α-D-glucose in a given solvent at a specified temperature.

Materials:

-

4,6-O-ethylidene-α-D-glucose (≥99% purity)[1]

-

Selected solvents (e.g., Water, Ethanol, Phosphate Buffered Saline pH 7.4)

-

Thermostatic shaker/incubator

-

Microcentrifuge

-

Calibrated analytical balance

-

HPLC system with a suitable detector (e.g., Refractive Index or ELSD)

-

Volumetric flasks and pipettes

-

Syringe filters (0.22 µm)

Methodology:

-

Preparation: Add an excess amount of 4,6-O-ethylidene-α-D-glucose to a known volume of the test solvent in a sealed vial. The excess solid should be clearly visible.

-

Equilibration: Place the vials in a thermostatic shaker set to the desired temperature (e.g., 25°C). Agitate the samples for a minimum of 24 hours to ensure equilibrium is reached.

-

Sample Collection: After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow undissolved solid to settle.

-

Filtration: Carefully withdraw an aliquot of the supernatant and immediately filter it through a 0.22 µm syringe filter to remove any undissolved particulates. This step is critical to prevent inflation of the solubility value.

-

Quantification:

-

Prepare a series of standard solutions of known concentrations of the compound in the test solvent.

-

Dilute the filtered sample solution with the solvent to a concentration that falls within the range of the standard curve.

-

Analyze the standards and the diluted sample by HPLC.

-

Construct a calibration curve by plotting the peak area against the concentration of the standards.

-

Determine the concentration of the diluted sample from the calibration curve and apply the dilution factor to calculate the solubility in mg/mL or mol/L.

-

Caption: Experimental workflow for determining equilibrium solubility.

Stability Profile

The stability of 4,6-O-ethylidene-α-D-glucose is fundamentally linked to the chemical nature of its cyclic acetal group.

The Chemistry of the Acetal Functional Group

Acetals are generally stable functional groups, particularly under neutral and basic conditions.[10] They act as effective protecting groups for carbonyls (aldehydes and ketones) because they are unreactive towards nucleophiles and bases.[10][11] However, the acetal linkage is susceptible to hydrolysis under acidic conditions.[10][12] The formation and hydrolysis of acetals are reversible equilibrium processes.[13][14] To favor acetal formation, water is typically removed, while to drive hydrolysis, an excess of water is added in the presence of an acid catalyst.[10][13]

For 4,6-O-ethylidene-α-D-glucose, this means the molecule is expected to be highly stable in solutions with a pH > 7. Conversely, in acidic environments (pH < 7), it will undergo hydrolysis to yield D-glucose and acetaldehyde.

Mechanism of Degradation: Acid-Catalyzed Hydrolysis

The degradation of 4,6-O-ethylidene-α-D-glucose in aqueous acidic media proceeds via a well-established mechanism for acetal hydrolysis.

-

Protonation: An oxygen atom of the acetal is protonated by an acid (H₃O⁺), converting it into a good leaving group (an alcohol).

-

Carbocation Formation: The C-O bond cleaves, and the leaving group departs, forming a resonance-stabilized oxocarbenium ion intermediate.

-

Nucleophilic Attack: A water molecule acts as a nucleophile and attacks the electrophilic carbocation.

-

Deprotonation: The resulting oxonium ion is deprotonated by water to form a hemiacetal.

-

Repeat: The hemiacetal undergoes a similar acid-catalyzed process of protonation, water elimination, and nucleophilic attack by another water molecule to ultimately release the parent glucose and acetaldehyde.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. 4,6-O-Ethylidene-alpha-D-glucose CAS#: 13224-99-2 [amp.chemicalbook.com]

- 3. scbt.com [scbt.com]

- 4. echemi.com [echemi.com]

- 5. 4,6-O-ethylidene-D-glucose | C8H14O6 | CID 114511 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. chembk.com [chembk.com]

- 7. chembk.com [chembk.com]

- 8. guidechem.com [guidechem.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. One moment, please... [chemistrysteps.com]

- 12. masterorganicchemistry.com [masterorganicchemistry.com]

- 13. Acetal - Wikipedia [en.wikipedia.org]

- 14. organicchemistrytutor.com [organicchemistrytutor.com]

The Strategic deployment of 4,6-O-ethylidene-α-D-glucose as a Cornerstone in Chiral Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of synthetic organic chemistry, the strategic use of chiral building blocks is paramount for the efficient and stereocontrolled construction of complex molecular architectures. Among these, carbohydrate-derived synthons have garnered significant attention due to their inherent stereochemical richness and versatile reactivity. This technical guide focuses on a particularly valuable yet often overlooked chiral building block: 4,6-O-ethylidene-α-D-glucose . As a Senior Application Scientist, this guide aims to provide not just a compilation of protocols, but a deeper understanding of the causality behind experimental choices, empowering researchers to leverage this versatile molecule to its full potential in their synthetic endeavors.

Introduction: The Rationale for Employing 4,6-O-ethylidene-α-D-glucose

The utility of 4,6-O-ethylidene-α-D-glucose stems from the strategic temporary protection of the C4 and C6 hydroxyl groups of glucose. This seemingly simple modification has profound implications for its application in synthesis:

-

Restricted Conformational Flexibility: The cyclic ethylidene acetal locks the pyranose ring in a more rigid conformation, influencing the stereochemical outcome of subsequent reactions at other positions.

-

Differential Reactivity of Hydroxyl Groups: With the C4 and C6 hydroxyls masked, the remaining hydroxyl groups at C1, C2, and C3 are available for selective functionalization, opening avenues for regioselective synthesis.

-

Stability and Selective Deprotection: The ethylidene acetal exhibits a specific range of stability, allowing for its retention or removal under controlled conditions, a crucial aspect of multi-step synthetic sequences.

-

Chiral Induction: The inherent chirality of the glucose backbone, preserved by the ethylidene group, serves as a powerful tool for inducing stereoselectivity in reactions at prochiral centers.

This guide will delve into the practical synthesis, comprehensive characterization, and strategic applications of this powerful chiral building block, providing both the "how" and the "why" for its successful implementation in complex synthesis.

Synthesis and Characterization: Establishing a Reliable Foundation

A robust and reproducible synthesis is the bedrock of any successful application of a chiral building block. The preparation of 4,6-O-ethylidene-α-D-glucose from D-glucose is a well-established procedure, yet a nuanced understanding of the reaction conditions is key to achieving high yields and purity.

Synthesis Protocol: A Self-Validating System

The synthesis involves the acid-catalyzed reaction of D-glucose with paraldehyde.

Experimental Protocol: Synthesis of 4,6-O-ethylidene-α-D-glucose

| Reagent/Solvent | Molecular Weight ( g/mol ) | Amount | Moles |

| D-Glucose | 180.16 | 81.8 g | 0.454 |

| Paraldehyde | 132.16 | 68.0 g | 0.514 |

| Concentrated H₂SO₄ | 98.08 | 0.5 mL | - |

Procedure:

-

In a 500-mL round-bottomed flask, combine D-glucose and paraldehyde.

-

With vigorous shaking, add concentrated sulfuric acid dropwise over 30 seconds.

-

Mechanically shake the resulting mixture for 40 minutes.

-

Allow the reaction mixture to stand at room temperature for 3 days.

-

The resulting solid mass is then processed for purification as detailed in the cited literature to yield the final product.

Causality Behind Experimental Choices:

-

Paraldehyde as an Acetaldehyde Source: Paraldehyde, a cyclic trimer of acetaldehyde, serves as a convenient and less volatile source of acetaldehyde for the acetal formation.

-

Acid Catalysis: The strong acid (H₂SO₄) protonates a carbonyl oxygen of acetaldehyde (generated in situ from paraldehyde), activating it for nucleophilic attack by the hydroxyl groups of glucose.

-

Thermodynamic Control: The formation of the six-membered 1,3-dioxane ring between the C4 and C6 hydroxyls is thermodynamically favored over the formation of five-membered rings with vicinal diols. The extended reaction time at room temperature allows the system to reach this thermodynamic minimum.

Comprehensive Characterization

Unambiguous characterization is crucial to confirm the identity and purity of the synthesized building block. The following data provides a comprehensive spectroscopic profile of 4,6-O-ethylidene-α-D-glucose.

Table of Spectroscopic Data:

| Technique | Key Features and Data |

| ¹H NMR | Data available in spectral databases. Key signals include the anomeric proton, the methyl and methine protons of the ethylidene group, and the pyranose ring protons. |

| ¹³C NMR | Distinct signals for the eight carbon atoms, including the anomeric carbon, the carbons of the pyranose ring, and the methyl and methine carbons of the ethylidene group.[1][2] |

| IR Spectroscopy | Characteristic broad O-H stretching band (around 3400 cm⁻¹), C-H stretching bands (around 2900-3000 cm⁻¹), and C-O stretching bands in the fingerprint region. |

| Mass Spectrometry | The molecular ion peak (M+) at m/z 206, corresponding to the molecular weight of the compound. Fragmentation patterns can provide further structural information. |

| Melting Point | 168-170 °C |

Strategic Applications in Complex Molecule Synthesis

The true value of 4,6-O-ethylidene-α-D-glucose is realized in its application as a chiral starting material for the synthesis of complex and biologically active molecules. Its utility is exemplified in the synthesis of the potent anticancer agent, etoposide.

Case Study: The Synthesis of Etoposide

Etoposide is a topoisomerase II inhibitor widely used in cancer chemotherapy. Its synthesis relies on the stereoselective glycosylation of 4'-demethylepipodophyllotoxin with a suitably protected glucose derivative. 4,6-O-ethylidene-D-glucose serves as a crucial precursor for the glycosyl donor in this synthesis.

Experimental Workflow: Synthesis of an Etoposide Precursor

The following diagram illustrates the key transformation where a derivative of 4,6-O-ethylidene-α-D-glucose is used as a glycosyl donor.

Caption: Synthetic workflow for Etoposide utilizing a 4,6-O-ethylidene-glucose derivative.

Detailed Protocol: Glycosylation Step in Etoposide Synthesis

This protocol outlines the coupling of a 4,6-O-ethylidene-protected glucose donor with the aglycon.

| Reagent/Solvent | Role |

| 2,3-di-O-acyl-4,6-O-ethylidene-α-D-glucopyranosyl bromide | Glycosyl Donor |

| 4'-demethylepipodophyllotoxin | Glycosyl Acceptor |

| Silver (I) salt (e.g., Ag₂CO₃) or Mercury (II) salt (e.g., Hg(CN)₂) | Promoter |

| Anhydrous Dichloromethane | Solvent |

Procedure:

-

A solution of 4'-demethylepipodophyllotoxin and the glycosyl donor in anhydrous dichloromethane is prepared under an inert atmosphere.

-

The promoter is added, and the reaction mixture is stirred at room temperature until completion (monitored by TLC).

-

The reaction is quenched, and the crude product is purified by chromatography to yield the protected etoposide.

Mechanistic Insights:

-

The Role of the Ethylidene Acetal: The 4,6-O-ethylidene group serves two critical functions. Firstly, it prevents reaction at the C4 and C6 hydroxyls. Secondly, its conformational constraints influence the stereochemical outcome of the glycosylation at C1, favoring the desired β-linkage.

-

Neighboring Group Participation: The acyl groups at C2 play a crucial role in ensuring the formation of the 1,2-trans-glycosidic bond (β-linkage in the case of glucose) through neighboring group participation. The C2-acyl group attacks the anomeric center upon departure of the bromide, forming a cyclic acyloxonium ion intermediate. The glycosyl acceptor then attacks from the opposite face, leading to the β-glycoside.